molecular formula C14H17NO3 B1319034 Benzyl 2-(4-oxopiperidin-1-yl)acetate CAS No. 364056-14-4

Benzyl 2-(4-oxopiperidin-1-yl)acetate

Cat. No. B1319034
M. Wt: 247.29 g/mol
InChI Key: NZJNMGYKSKNROE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular formula of “Benzyl 2-(4-oxopiperidin-1-yl)acetate” is C14H17NO3 . Its molecular weight is 247.29 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .

Scientific Research Applications

  • Crystal Structure Analysis :

    • The compound's related structure was analyzed, revealing the conformation of its components and their interactions in crystal packing. This study contributes to understanding the molecular geometry and intermolecular interactions of similar compounds (Rajesh et al., 2010).
  • Synthesis of Pharmaceutical Agents :

    • Research has shown efficient synthesis methods for pharmaceutical agents using similar compounds. For example, a study describes a synthesis process relevant to the production of fibrinogen receptor antagonists, highlighting the compound's role in creating vital pharmaceuticals (Chung et al., 1996).
  • Oxidative Reaction Studies :

    • The compound's derivatives have been used in studies of oxidative reactions. For example, its use in synthesizing oxoammonium salts and their application in various oxidation reactions has been researched, demonstrating its utility in synthetic chemistry (Mercadante et al., 2013).
  • Organic Synthesis :

    • In organic chemistry, derivatives of the compound have been utilized in creating various organic structures. This includes the synthesis of pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido derivatives, showcasing the compound's significance in constructing complex organic molecules (Kuznetsov et al., 2007).
  • Medicinal Chemistry Applications :

    • The compound plays a role in medicinal chemistry, such as in the synthesis of JAK3 inhibitors, a class of therapeutic agents. Its derivatives are key intermediates in the creation of these important drugs (Xin-zhi, 2011).
  • Photochemical Studies :

    • Studies have explored the photochemical behavior of the compound's derivatives, contributing to a better understanding of chemical reactions under light exposure and the stability of free radicals (Toda et al., 1972).
  • Electrocatalytic Oxidation Research :

    • Research involving the compound's derivatives has led to advancements in electrocatalytic oxidation, beneficial in synthesizing carboxylic acids from alcohols and aldehydes, showcasing its role in green chemistry (Rafiee et al., 2018).
  • Development of Novel Synthesis Methods :

    • Innovative synthesis methods using the compound's derivatives have been developed, such as in the creation of polysubstituted furanimines, highlighting its versatility in organic synthesis (Ma et al., 2005).
  • Synthetic Building Blocks for Alkaloid Synthesis :

    • The compound's derivatives serve as chiral building blocks for the synthesis of complex alkaloids, demonstrating its utility in creating biologically active molecules (Hirai et al., 1992).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

benzyl 2-(4-oxopiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-6-8-15(9-7-13)10-14(17)18-11-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNMGYKSKNROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592699
Record name Benzyl (4-oxopiperidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(4-oxopiperidin-1-yl)acetate

CAS RN

364056-14-4
Record name Benzyl (4-oxopiperidin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-piperidone (10.0 g, 65.0 mmol) and bromobenzyl acetate (14.9 g, 65.2 mmol) in acetone (100 ml) was added K2CO3 (9.0 g) and Et3N (9.1 ml, 65.2 mmol). The reaction mixture was stirred at room temperature for two days, and then the solvent was evaporated. The residue was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc. The organic extracts were combined and dried over Na2SO4. The solvent was evaporated to afford the title compound (13.3 g, 53.8 mmol, 83%) as a thick oil. 1H NMR (300 MHz, CDCl3) δ 7.33-7.37 (m, 5H), 5.18 (s, 2H), 3.42 (s, 2H), 2.91 (t, J=6.1 Hz, 4H), 2.50 (t, J=6.1 Hz, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
bromobenzyl acetate
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Yield
83%

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